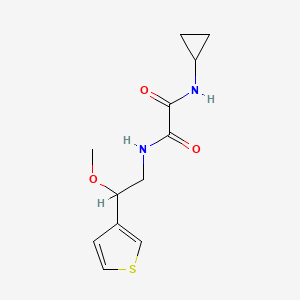

N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

CAS No.: 1448066-15-6

Cat. No.: VC4454390

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448066-15-6 |

|---|---|

| Molecular Formula | C12H16N2O3S |

| Molecular Weight | 268.33 |

| IUPAC Name | N'-cyclopropyl-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide |

| Standard InChI | InChI=1S/C12H16N2O3S/c1-17-10(8-4-5-18-7-8)6-13-11(15)12(16)14-9-2-3-9/h4-5,7,9-10H,2-3,6H2,1H3,(H,13,15)(H,14,16) |

| Standard InChI Key | LFGABRAGTOCEDX-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C(=O)NC1CC1)C2=CSC=C2 |

Introduction

N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It features a cyclopropyl group attached to an oxalamide moiety, which is further substituted with a methoxy and thiophenyl group. This unique arrangement allows for potential interactions with biological targets, making it of interest in pharmacology and medicinal chemistry.

Key Characteristics:

-

CAS Number: 1448066-15-6

-

Molecular Formula: C12H16N2O3S

-

Molecular Weight: 268.33 g/mol

Synthesis Overview:

-

Starting Materials: Typically involve thiophene derivatives and oxalamide precursors.

-

Reaction Conditions: Controlled temperature, specific solvents, and catalysts.

-

Purification Methods: Techniques such as chromatography may be used to ensure purity.

Potential Biological Targets:

-

Enzymes: Potential inhibition of enzymes involved in neurotransmission or metabolism.

-

Receptors: Interaction with receptors could modulate various physiological processes.

Future Research Directions:

-

Synthesis Optimization: Improving yield and purity through advanced synthesis techniques.

-

Biological Evaluation: In vitro and in vivo studies to assess potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume